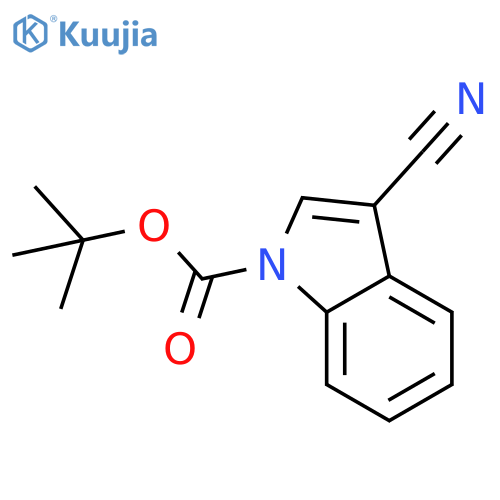

Cas no 908244-43-9 (1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester)

908244-43-9 structure

商品名:1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester

CAS番号:908244-43-9

MF:C14H14N2O2

メガワット:242.273163318634

MDL:MFCD16037144

CID:1954479

PubChem ID:101516740

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester

- TERT-BUTYL 3-CYANO-1H-INDOLE-1-CARBOXYLATE

- AB10720

- BS-33109

- TERT-BUTYL 3-CYANOINDOLE-1-CARBOXYLATE

- 1-Boc-3-cyano-1H-indole

- MFCD16037144

- TERT-BUTYL3-CYANO-1H-INDOLE-1-CARBOXYLATE

- 908244-43-9

-

- MDL: MFCD16037144

- インチ: InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3

- InChIKey: NAKDPGPBPQNLIA-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C=C(C#N)C2=CC=CC=C21

計算された属性

- せいみつぶんしりょう: 242.105527694g/mol

- どういたいしつりょう: 242.105527694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 377

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55Ų

- 疎水性パラメータ計算基準値(XlogP): 3

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256098-250mg |

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester |

908244-43-9 | 95% | 250mg |

$445 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1256098-1g |

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester |

908244-43-9 | 95% | 1g |

$975 | 2024-06-06 | |

| Chemenu | CM256895-5g |

tert-Butyl 3-cyano-1H-indole-1-carboxylate |

908244-43-9 | 95%+ | 5g |

$1573 | 2021-08-04 | |

| abcr | AB456734-1g |

tert-Butyl 3-cyano-1H-indole-1-carboxylate; . |

908244-43-9 | 1g |

€956.70 | 2025-02-15 | ||

| abcr | AB456734-250mg |

tert-Butyl 3-cyano-1H-indole-1-carboxylate; . |

908244-43-9 | 250mg |

€414.50 | 2025-02-15 | ||

| A2B Chem LLC | AI60736-5g |

tert-Butyl 3-cyano-1H-indole-1-carboxylate |

908244-43-9 | 98% | 5g |

$1837.00 | 2024-05-20 | |

| Crysdot LLC | CD11019954-5g |

tert-Butyl 3-cyano-1H-indole-1-carboxylate |

908244-43-9 | 97% | 5g |

$1669 | 2024-07-19 | |

| 1PlusChem | 1P00IGRK-5g |

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester |

908244-43-9 | 98% | 5g |

$1941.00 | 2025-03-01 | |

| Chemenu | CM256895-1g |

tert-Butyl 3-cyano-1H-indole-1-carboxylate |

908244-43-9 | 95%+ | 1g |

$525 | 2021-08-04 | |

| Chemenu | CM256895-250mg |

tert-Butyl 3-cyano-1H-indole-1-carboxylate |

908244-43-9 | 95%+ | 250mg |

$248 | 2023-02-01 |

1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester 関連文献

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

908244-43-9 (1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester) 関連製品

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:908244-43-9)1H-Indole-1-carboxylic acid, 3-cyano-, 1,1-dimethylethyl ester

清らかである:99%

はかる:1g

価格 ($):501.0